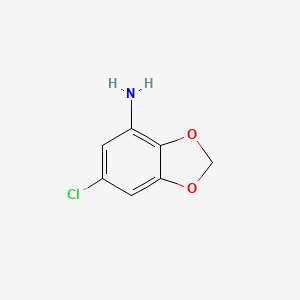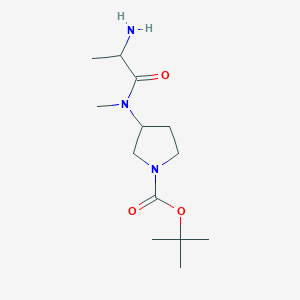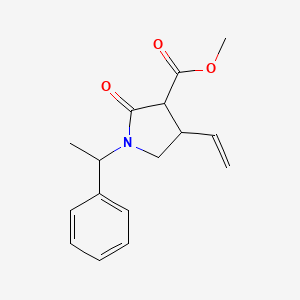![molecular formula C19H18N2O4 B14794584 3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14794584.png)
3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that features a unique structure combining a dimethoxyphenyl group, an imidazo[1,2-a]pyridine ring, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the dimethoxyphenyl group and the acrylic acid moiety. Key steps may involve:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Addition of the acrylic acid moiety: This can be done through Heck or Suzuki coupling reactions, which are well-known for forming carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)propionic acid
- 3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)butyric acid
Uniqueness
What sets 3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid apart from similar compounds is its acrylic acid moiety, which can participate in unique chemical reactions and confer distinct biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C19H18N2O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-12-8-9-21-14(5-7-18(22)23)19(20-17(21)10-12)13-4-6-15(24-2)16(11-13)25-3/h4-11H,1-3H3,(H,22,23) |
InChI-Schlüssel |
GTMWZZBAUINJPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14794513.png)


![Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate](/img/structure/B14794525.png)

![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)
![4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile](/img/structure/B14794536.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14794551.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14794553.png)



